molecular formula C9H7ClN2O2 B2436340 Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1206248-90-9

Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2436340
CAS No.: 1206248-90-9
M. Wt: 210.62
InChI Key: AVXWKRQPFKPVOW-UHFFFAOYSA-N
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Description

Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H7ClN2O2. It is part of the imidazo[1,2-a]pyridine family, known for its diverse biological and chemical properties. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine derivatives with appropriate electrophiles. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization and chlorination steps .

Industrial Production Methods: Industrial production of this compound often employs a two-step one-pot synthesis approach. This method involves the initial formation of an intermediate, which is then subjected to cyclization and chlorination under controlled conditions to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Chloroimidazo[1,2-a]pyrazine

Comparison: Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it often exhibits higher potency in biological assays and greater versatility in chemical synthesis .

Properties

IUPAC Name

methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-12-4-6(10)2-3-8(12)11-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXWKRQPFKPVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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